molecular formula C9H12Cl2N4 B8717902 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane CAS No. 98185-17-2

1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane

Cat. No.: B8717902
CAS No.: 98185-17-2
M. Wt: 247.12 g/mol
InChI Key: ILCNAEYNPUDNHG-UHFFFAOYSA-N
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Description

1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is a synthetic organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a hexahydro-1-azepinyl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane typically involves the reaction of cyanuric chloride with hexahydro-1-azepine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the substitution reaction and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water or aqueous acids/bases, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common Reagents and Conditions

    Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the triazine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane involves its interaction with specific molecular targets. The chlorine atoms and the hexahydro-1-azepinyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(morpholinyl)-s-triazine
  • 2,4-Dichloro-6-(piperidinyl)-s-triazine
  • 2,4-Dichloro-6-(pyrrolidinyl)-s-triazine

Uniqueness

1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane is unique due to the presence of the hexahydro-1-azepinyl group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This uniqueness can be attributed to the size and flexibility of the hexahydro-1-azepinyl group, affecting the compound’s reactivity and interaction with molecular targets.

Properties

CAS No.

98185-17-2

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

1-(4,6-dichloro-1,3,5-triazin-2-yl)azepane

InChI

InChI=1S/C9H12Cl2N4/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2

InChI Key

ILCNAEYNPUDNHG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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